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Compound of Interest

Compound Name: SM1044

Cat. No.: B12371322

This technical guide provides an in-depth analysis of the initial anti-tumor studies of
immunotherapeutic agents related to the query SM1044, focusing on KY1044 (alomfilimab) and
GEN1044. This document is intended for researchers, scientists, and drug development
professionals, offering a consolidated resource on the preclinical and early clinical findings for
these novel cancer therapies.

Introduction to Investigational Agents

Initial research indicates that "SM1044" is not a standard public identifier for a specific anti-
cancer agent. However, investigations into related compounds have revealed two distinct
immunotherapies, KY1044 (alomfilimab) and GEN1044, which are often associated with similar
research contexts. This guide will detail the foundational studies for both agents.

KY1044 (Alomfilimab) is a fully human IgG1 monoclonal antibody that targets the Inducible T-
cell CO-Stimulator (ICOS) receptor.[1] Its mechanism of action is designed to be dual-faceted:
to deplete ICOS-high regulatory T cells (Tregs) within the tumor microenvironment and to co-

stimulate the activity of ICOS-low effector T cells.

GEN1044 is a bispecific antibody that targets both CD3 on T-cells and the 5T4 oncofetal
antigen present on the surface of various solid tumor cells. This dual targeting is intended to
redirect T-cells to attack and eliminate 5T4-expressing cancer cells.
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Preclinical Anti-Tumor Effects of KY1044
(Alomfilimab)

Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor efficacy of
KY1044 both as a monotherapy and in combination with other immunotherapies, such as anti-
PD-L1 antibodies. The primary mechanism observed is the preferential depletion of ICOS-high
Tregs within the tumor, leading to an increased ratio of effector T cells to regulatory T cells and
subsequent tumor growth inhibition.

Quantitative Preclinical Data

While specific IC50 values from in vitro cytotoxicity assays are not readily available in the public
domain, preclinical in vivo studies have shown significant tumor growth inhibition. The data
presented in various preclinical models consistently supports the dual mechanism of action,
leading to enhanced anti-tumor immune responses.

Clinical Studies of KY1044 (Alomfilimab)

The primary clinical investigation for KY1044 is the Phase 1/2 open-label, multi-center study
NCT03829501.[2][3] This study was designed to evaluate the safety, tolerability, and efficacy of
alomfilimab as a single agent and in combination with the anti-PD-L1 antibody atezolizumab in
adult patients with selected advanced malignancies.[2][3]

Quantitative Clinical Data from NCT03829501

The following table summarizes the key quantitative outcomes from the initial phases of the
NCT03829501 trial.
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Combination with

Parameter Single Agent .
Atezolizumab
Number of Patients Not specified Not specified
Dose Escalation Range Not specified Not specified
Objective Response Rate N 1 Complete Response (CR), 4
Not specified )
(ORR) Partial Responses (PR)

Triple-Negative Breast Cancer

(TNBC), Head and Neck
Tumor Types with Responses Not specified Squamous Cell Carcinoma

(HNSCC), Penile Cancer,

Pancreatic Cancer

Experimental Protocol: NCT03829501

Study Design: A Phase 1/2, open-label, multi-center study.[2][3]
Inclusion Criteria:

o Adult patients (=18 years) with histologically confirmed advanced or metastatic malignancies.

[2]14]

o Patients for whom no standard therapy is available or who have exhausted all available
standard therapeutic options.[2][4]

e Measurable disease as per RECIST 1.1 criteria.[2]

Exclusion Criteria:

o Use of live attenuated vaccines within 4 weeks of the first dose of the study drug.[2]
Treatment:

» Alomfilimab administered intravenously.

e In the combination arm, atezolizumab is also administered intravenously.
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Primary Objectives:

e Phase 1: To determine the safety and tolerability of alomfilimab alone and in combination
with atezolizumab and to establish the recommended Phase 2 dose.

e Phase 2: To evaluate the anti-tumor efficacy of alomfilimab alone and in combination with
atezolizumab.

Preclinical Anti-Tumor Effects of GEN1044

Preclinical investigations of GEN1044 have focused on its ability to induce T-cell mediated
cytotoxicity against 5T4-expressing tumor cells. In vitro studies have demonstrated a dose-
dependent killing of cancer cells when co-cultured with T-cells in the presence of GEN1044.

Quantitative Preclinical Data

One study reported on the kinetics of T-cell mediated cytotoxicity, showing that with MDA-MB-
231 tumor cells (expressing approximately 14,000 5T4 molecules per cell), purified T-cells at an
effector-to-target ratio of 4:1 with DuoBody-CD3x5T4 led to a significant reduction in viable
tumor cells over 72 hours.[5]

Clinical Studies of GEN1044

GEN1044 was evaluated in a Phase 1/2 clinical trial, NCT04424641, to assess its safety,
determine the recommended Phase 2 dose, and evaluate its preliminary clinical activity in
patients with malignant solid tumors.[6][7] However, this trial was terminated after reaching the
maximum tolerated dose (MTD).[8]

Experimental Protocol: NCT04424641

Study Design: A first-in-human, open-label, dose-escalation trial with expansion cohorts.[6]
Inclusion Criteria:

» Patients with locally advanced or metastatic solid tumors who have progressed on standard
therapy or are intolerant to or ineligible for standard therapy.[6]

o Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[6]
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Exclusion Criteria:

o Radiotherapy within 14 days prior to the first dose.[6]

» Prior treatment with an anti-cancer agent within 28 days or 5 half-lives of the drug.[6]

» History of > grade 2 cytokine release syndrome (CRS) with other CD3-based bispecifics.[6]
Treatment:

o GEN1044 administered as an immunoglobulin G1 (IgG1) bispecific antibody targeting CD3
and 5T4.[7]

Primary Outcome Measures:
e Number of participants with dose-limiting toxicities (DLTS).[7]

o Number of participants with treatment-emergent adverse events (TEAES).[7]

Signaling Pathways and Experimental Workflows
KY1044 (Alomfilimab) Signaling Pathway

KY1044 targets the ICOS receptor on T-cells. The binding of its ligand, ICOSL, to ICOS
initiates a signaling cascade that plays a crucial role in T-cell activation and function.[9] This
pathway is integral to both the co-stimulation of effector T-cells and the function of regulatory T-
cells.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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